tert-Butyl uracil-1-ylacetate
Description
Significance of Uracil (B121893) and its Derivatives in Chemical Biology and Advanced Materials
Uracil, a fundamental pyrimidine (B1678525) nucleobase, is a cornerstone of RNA structure and function. ontosight.ai Beyond its biological role, uracil and its synthetic derivatives have become privileged structures in drug discovery and materials science due to their wide array of biological activities and synthetic accessibility. nih.govresearchgate.net In chemical biology, uracil analogues are extensively investigated for their therapeutic potential. Modifications to the uracil ring can lead to compounds with significant antiviral, antitumor, antibacterial, and anti-inflammatory properties. nih.govrsc.org For instance, derivatives like 5-fluorouracil (B62378) are established anticancer agents, and numerous other analogues are explored for their ability to inhibit viral replication pathways, making them active against viruses like HIV and hepatitis. nih.govresearchgate.net
The functionalization at various positions of the pyrimidine ring (N(1), N(3), C(5), and C(6)) allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability. researchgate.netontosight.ai This targeted modification can enhance a molecule's interaction with biological targets, leading to improved bioactivity and reduced toxicity. nih.gov In the realm of advanced materials, uracil derivatives are valued for their unique molecular recognition capabilities. mdpi.com The presence of both hydrogen bond donor and acceptor sites enables them to act as robust synthons in crystal engineering, facilitating the design of novel materials with specific supramolecular architectures and desirable properties. rsc.orgmdpi.com These properties are also harnessed in the development of materials like antioxidants for natural rubber. researchgate.net
Strategic Role of Substituted Acetates in Nucleobase Functionalization
The functionalization of nucleobases with substituted acetate (B1210297) groups is a key strategic maneuver in synthetic organic chemistry. This approach serves multiple purposes, from altering the parent molecule's intrinsic properties to providing a versatile handle for subsequent chemical transformations. Attaching an acetate moiety, such as in tert-butyl uracil-1-ylacetate, can significantly modify the solubility and stability of the nucleobase, often making it more amenable to reactions in various organic solvents. rsc.org
The acetate group, particularly an ester like a tert-butyl acetate, can act as a protecting group for the N1 position of the uracil ring. This protection is crucial during multi-step syntheses, preventing unwanted side reactions at the nitrogen atom while modifications are made elsewhere on the molecule. mdpi.comrsc.org Furthermore, the acetate group is a versatile precursor for a wide range of other functional groups. The ester can be hydrolyzed to a carboxylic acid, which can then be converted into amides, esters, or other functionalities through standard coupling chemistries. mdpi.com This strategy is central to the synthesis of complex molecules, including peptide nucleic acid (PNA) monomers, where the acetic acid backbone is a defining feature. nih.gov The strategic installation and subsequent manipulation of acetate groups on nucleobases are therefore fundamental to creating diverse libraries of modified nucleosides and other bioactive compounds. rsc.orgmdpi.com
Positioning of this compound within Contemporary Synthetic Strategies and Biomolecular Applications
This compound is a key intermediate in modern organic synthesis, particularly in the construction of modified nucleic acids and other complex heterocyclic systems. Its structure features a tert-butyl ester attached to the N1 position of the uracil ring via an acetate linker. The tert-butyl group serves as a convenient and robust protecting group, which can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid) without affecting other sensitive parts of a larger molecule. mdpi.com
This compound is frequently utilized as a starting material or a key building block. For example, it has been employed in the synthesis of C5-modified uracil derivatives for incorporation into Peptide Nucleic Acids (PNA). nih.govtandfonline.com PNA are synthetic DNA mimics with a polyamide backbone, and the (uracil-1-yl)acetic acid moiety forms a part of this backbone. The synthesis often starts with this compound, which is first modified at the C5 position of the uracil ring (e.g., with an azidomethyl group) and then, after deprotection of the tert-butyl group, coupled to the PNA backbone. nih.govtandfonline.com It is also a precursor for creating quinazolinone-based uracil analogs, which are investigated for their fluorescent properties and potential as reporters in biological systems. mdpi.comrsc.org
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 257869-92-4 |
| Molecular Formula | C₁₀H₁₄N₂O₄ |
| Molecular Weight | 226.23 g/mol |
| IUPAC Name | tert-butyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate |
| SMILES | CC(C)(C)OC(=O)CN1C=CC(=O)NC1=O |
| InChI Key | QLKHDTKOLCBXGQ-UHFFFAOYSA-N |
Overview of Research Trajectories and Objectives for this compound and its Analogues
Current and future research involving this compound and its analogues is directed toward the synthesis of novel, functional molecules for biological and material applications. A primary objective is the development of new bioactive agents. By using this compound as a scaffold, chemists can introduce a wide variety of functional groups at the C5 position of the uracil ring to create libraries of compounds for screening against biological targets like enzymes and receptors. nih.gov Research has focused on creating derivatives with antiproliferative activities against cancer cells and fluorescent probes for bio-imaging. mdpi.comnih.gov
Another significant research trajectory is the development of advanced biomaterials, particularly modified PNA and DNA. The (uracil-1-yl)acetic acid core, derived from its tert-butyl ester precursor, is fundamental for building PNA strands with tailored properties. nih.gov Research aims to create PNA probes with enhanced binding affinity, specificity, and fluorescent reporting capabilities for use in diagnostics and nanotechnology. mdpi.com The synthesis of analogues with different substituents on the uracil ring or alterations to the acetate linker allows for the fine-tuning of the electronic and steric properties of these molecules, which is crucial for their function in molecular recognition and self-assembly processes. rsc.orgmdpi.com The overarching goal is to expand the chemical diversity and functional complexity of uracil-based compounds to address challenges in medicine and materials science. nih.govresearchgate.net
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-fluorouracil |
| Uracil |
| Trifluoroacetic acid |
| tert-butyl (5-azidomethyluracil-1-yl)acetate |
| (uracil-1-yl)acetic acid |
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O4 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
tert-butyl 2-(2,4-dioxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-8(14)6-12-5-4-7(13)11-9(12)15/h4-5H,6H2,1-3H3,(H,11,13,15) |
InChI Key |
QLKHDTKOLCBXGQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CN1C=CC(=O)NC1=O |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC(=O)NC1=O |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl Uracil 1 Ylacetate and Its Functionalized Analogues
N1-Alkylation Strategies for Uracil (B121893) Nucleobase Modification
The alkylation of the N1 position of the uracil ring is a foundational method for synthesizing a wide array of modified nucleobases. This modification is crucial for developing compounds like peptide nucleic acid (PNA) monomers and other derivatives. General methods for uracil N-alkylation include the Michael-type addition, nucleophilic substitution using haloalkyl substrates on activated uracil rings, and the Mitsunobu reaction. nih.gov For direct alkylation with alkyl halides, protecting the N3 position is a common strategy to ensure N1 selectivity. indexcopernicus.com However, direct alkylation at the less hindered N1 position can also be achieved under specific conditions. core.ac.uk
Direct Synthesis of tert-Butyl (5-formyluracil-1-yl)acetate via Alkylation with tert-Butyl Bromoacetate (B1195939)
A key functionalized analogue, tert-butyl (5-formyluracil-1-yl)acetate, is synthesized through the direct N1-alkylation of a precursor, 5-formyluracil (B14596). researchgate.netresearchgate.net This reaction is typically carried out under standard alkylating conditions, where 5-formyluracil is treated with tert-butyl bromoacetate, resulting in the desired product in high yield. researchgate.netresearchgate.net A similar strategy is employed for the synthesis of related compounds, such as tert-butyl (5-iodouracil-1-yl)acetate, where 5-iodouracil (B140508) is alkylated with tert-butyl bromoacetate. core.ac.uk This direct approach is efficient for producing uracil derivatives with an acetic acid tert-butyl ester moiety at the N1 position, which are valuable intermediates for further chemical modifications. researchgate.netlew.ro
Table 1: Synthesis of N1-Alkylated Uracil Derivatives
| Starting Material | Reagent | Base | Solvent | Product | Yield | Reference |
| 5-formyluracil | tert-Butyl bromoacetate | - | - | tert-Butyl (5-formyluracil-1-yl)acetate | High | researchgate.net, researchgate.net |
| 5-iodouracil | t-Butyl bromoacetate | K₂CO₃ | DMF | 1-(2-t-butoxy-2-oxoethyl)-5-iodouracil | - | core.ac.uk |
| 5-((Tocopher-6-yloxy)-prop-1-inyl)uracil | tert-Butyl bromoacetate | K₂CO₃ | DMF | tert-Butyl 2-(5-((tocopher-6-yloxy)prop-1-yn-1-yl)uracil-1-yl)acetate | - | lew.ro |
Note: Specific yield percentages and reaction conditions were not detailed in all cited sources.
Mechanistic Considerations and Optimization of Alkylation Conditions
The success of the N1-alkylation of uracil derivatives hinges on carefully controlling the reaction conditions to ensure high regioselectivity and yield. The mechanism involves the deprotonation of the N1-proton of the uracil ring by a base, creating a nucleophilic uracil anion. This anion then attacks the electrophilic carbon of the alkylating agent, such as tert-butyl bromoacetate, in a nucleophilic substitution reaction.
The choice of solvent is critical for facilitating the alkylation reaction. Polar aprotic solvents are generally preferred for this type of synthesis. nih.gov Dimethylformamide (DMF) is frequently used as the solvent for the N-alkylation of uracil and its derivatives with bromoacetates. core.ac.ukresearchgate.netlew.ro Its polar nature helps to dissolve the uracil substrate and the basic catalyst, while its aprotic character prevents it from interfering with the nucleophilic attack of the uracil anion.
A basic catalyst is essential to deprotonate the uracil ring, thereby activating it for alkylation. The pKa of the N1-proton of uracil is such that a moderately strong base is required. nist.gov While various bases can be used, potassium carbonate (K₂CO₃) is commonly employed in the alkylation of substituted uracils with tert-butyl bromoacetate. core.ac.uklew.ro Triethylamine (B128534) (TEA) is another effective base, noted for achieving complete N-1 regioselectivity in the Michael-type addition of uracils to acrylic substrates. nih.gov The base facilitates the formation of the uracil anion, which is the key reactive intermediate in the alkylation process.
To prevent unwanted side reactions and decomposition of reagents, controlling the reaction atmosphere is an important consideration. Reactions involving sensitive reagents are often carried out under an inert atmosphere, such as argon or nitrogen. lew.ro This practice minimizes contact with atmospheric oxygen and moisture, which could otherwise lead to the degradation of the starting materials or the desired product, ensuring a higher purity and yield.
Synthesis of Key Uracil Precursors for Derivatization
Uracil itself can be synthesized through various methods, including a general procedure involving the reaction of urea (B33335) with sodium methoxide (B1231860) in xylene, followed by condensation with a suitable three-carbon component and subsequent acidification. chemicalbook.com For more complex derivatives, specific functional groups must be introduced onto the uracil ring. For instance, 5-formyluracil, the direct precursor for tert-butyl (5-formyluracil-1-yl)acetate, can be prepared from 5-hydroxymethyluracil (B14597). researchgate.net Other important precursors include halogenated uracils, such as 5-iodouracil, which serve as versatile handles for introducing further diversity through cross-coupling reactions. conicet.gov.ar The synthesis of these key precursors is fundamental to accessing a broad range of N1-alkylated uracil derivatives.
Table 2: Synthesis of Key Uracil Precursors
| Product | Precursor(s) | Key Reagents/Steps | Reference |
| Uracil | Urea, Sodium methoxide | Condensation in xylene, acidification | chemicalbook.com |
| 5-formyluracil | 5-hydroxymethyluracil | Oxidation | researchgate.net |
| 5-iodouracil | Uracil | Iodination | conicet.gov.ar |
Preparation of 5-Hydroxymethyluracil and its Conversion to 5-Formyluracil
The journey towards functionalized uracil-1-ylacetates frequently begins with the synthesis of key C5-substituted intermediates. 5-Hydroxymethyluracil is a primary and accessible starting point for these modifications.
Synthesis of 5-Hydroxymethyluracil: The most common method for preparing 5-hydroxymethyluracil is through the hydroxymethylation of uracil. This reaction is typically carried out by treating uracil with formaldehyde (B43269) in an aqueous medium, often with a base like triethylamine (Et3N) to catalyze the reaction. core.ac.uknih.govtandfonline.com This regioselective addition to the C5 position yields 5-hydroxymethyluracil efficiently. core.ac.uk
Conversion to 5-Formyluracil: 5-Hydroxymethyluracil serves as a direct precursor to 5-formyluracil, a crucial intermediate for further functionalization. The conversion is an oxidation reaction. While various oxidizing agents can be employed, methods include chemical oxidation, for instance, using potassium permanganate (B83412) (KMnO4) or other selective oxidants to transform the hydroxymethyl group into a formyl group. researchgate.net This transformation is significant as the aldehyde functionality of 5-formyluracil is highly reactive and allows for a wide range of subsequent chemical modifications. researchgate.net Conversely, 5-formyluracil can be reduced back to 5-hydroxymethyluracil using reducing agents like sodium borohydride (B1222165) (NaBH4), a method used in the synthesis of oligonucleotides containing 5-hydroxymethyluracil. nih.gov
The formation of 5-hydroxymethyluracil and 5-formyluracil also occurs in biological systems through the oxidation of the methyl group of thymine, highlighting their relevance in the study of DNA damage and repair. oup.comebi.ac.uk
| Compound Name | Structure | Synthetic Role |
| Uracil | Starting material | |
| 5-Hydroxymethyluracil | Intermediate, precursor to 5-formyluracil | |
| 5-Formyluracil | Key intermediate for C5 functionalization |
Pathways to 5-Azidomethyluracil and other C5-Substituted Uracil Intermediates
Following the synthesis of 5-hydroxymethyluracil, a common pathway involves its conversion to 5-azidomethyluracil, another highly versatile intermediate.
Synthesis of 5-Azidomethyluracil: The synthesis of 5-azidomethyluracil is a well-established, three-step process starting from uracil. core.ac.uk
Hydroxymethylation: Uracil is first converted to 5-hydroxymethyluracil as described previously. nih.govtandfonline.com
Halogenation: The hydroxyl group of 5-hydroxymethyluracil is then substituted with a halogen, typically chlorine, to form a more reactive intermediate. This is achieved by treating it with a strong acid, such as concentrated hydrochloric acid (HCl), to yield 5-chloromethyluracil. core.ac.uknih.gov
Azidation: The final step is a nucleophilic substitution where the chloride is displaced by an azide (B81097) group. This is accomplished by reacting 5-chloromethyluracil with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF). core.ac.uknih.govnih.gov Carrying out this reaction at a low temperature (e.g., 0°C) is crucial to prevent side reactions and the formation of polymeric byproducts. core.ac.uk
The azide group in 5-azidomethyluracil is particularly useful as it can be readily converted into an amine via Staudinger reduction or used in "click chemistry" reactions, such as the azide-alkyne cycloaddition, to attach other molecules. nih.govnih.gov
Other C5-Substituted Uracil Intermediates: The C5 position of uracil is amenable to a wide array of substitutions, often facilitated by organometallic chemistry. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl, vinyl, and other groups at the C5 position, starting from 5-halouracil derivatives. acs.orgresearchgate.net These methods have significantly expanded the library of accessible C5-functionalized uracils for various applications. researchgate.netconicet.gov.ar
| Reaction Step | Reagents and Conditions | Product | Yield | Reference |
| Hydroxymethylation | Uracil, CH2O, Et3N, H2O, 60°C | 5-Hydroxymethyluracil | 81% | core.ac.uk |
| Chlorination | 5-Hydroxymethyluracil, HCl 37%, rt | 5-Chloromethyluracil | 80% | core.ac.uk |
| Azidation | 5-Chloromethyluracil, NaN3, DMF, 0°C | 5-Azidomethyluracil | 90% | core.ac.uk |
Divergent Synthetic Routes to Structurally Related Uracil-Acetate Esters
A key strategy in medicinal and materials chemistry is the use of divergent synthesis, where a common intermediate is used to generate a library of structurally related compounds. The synthesis of uracil-acetate esters is an excellent example of this approach.
Starting with a C5-functionalized uracil, such as 5-formyluracil or 5-azidomethyluracil, a variety of ester derivatives can be prepared through N1-alkylation. The reaction involves treating the C5-substituted uracil with an appropriate α-bromoacetic acid ester (BrCH2COOR) in the presence of a base like potassium carbonate (K2CO3) in DMF. nih.govtandfonline.com
This methodology allows for the synthesis of a range of uracil-1-ylacetate esters by simply varying the 'R' group of the bromoacetate reagent. For example:
Using tert-butyl bromoacetate yields tert-butyl (C5-substituted)-uracil-1-ylacetate . researchgate.netnih.gov
Using ethyl bromoacetate yields ethyl (C5-substituted)-uracil-1-ylacetate . tandfonline.comnih.gov
This divergent approach is highly efficient for creating a series of compounds for screening purposes or for tuning the properties of the final molecule. For instance, the tert-butyl ester can serve as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to yield the corresponding uracil-1-ylacetic acid. nih.gov This acid can then be coupled to other molecules, further diversifying the accessible chemical space.
| Starting Material | Alkylating Agent | Product | Reference |
| 5-Formyluracil | tert-Butyl bromoacetate | tert-Butyl (5-formyluracil-1-yl)acetate | researchgate.net |
| 5-Azidomethyluracil | tert-Butyl bromoacetate | tert-Butyl 2-(5-azidomethyluracil-1-yl)acetate | nih.govnih.gov |
| 5-Azidomethyluracil | Ethyl bromoacetate | Ethyl 2-(5-azidomethyluracil-1-yl)acetate | tandfonline.comnih.gov |
Chemical Transformations and Derivatization Strategies of Tert Butyl Uracil 1 Ylacetate
Selective Cleavage and Functional Group Interconversion of the tert-Butyl Ester Moiety
The tert-butyl ester group in tert-butyl uracil-1-ylacetate serves as a protective group for the carboxylic acid function. Its selective removal is a key step in the synthesis of uracil-1-ylacetic acid and its derivatives.
Acid-mediated hydrolysis, or acidolysis, is the standard method for cleaving the tert-butyl ester to reveal the corresponding carboxylic acid. This transformation is fundamental for preparing compounds like (5-iodouracil-1-yl)acetic acid and 5-(perylen-3-ylethynyl)uracil-1-acetic acid. nih.govnih.gov
Trifluoroacetic acid (TFA) is a commonly employed reagent for the deprotection of tert-butyl esters. rdworldonline.comnih.gov The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) (DCM), at or below room temperature. nih.govrdworldonline.com The strong acidic nature of TFA facilitates the cleavage of the C-O bond of the ester. rdworldonline.comacs.org The mechanism involves protonation of the ester, followed by the loss of a stable tert-butyl carbocation, which is then typically quenched or deprotonated. masterorganicchemistry.comcommonorganicchemistry.com For instance, the synthesis of (5-iodouracil-1-yl)acetic acid from its tert-butyl ester precursor is achieved using TFA in DCM at 0 °C. nih.gov
Table 1: Conditions for TFA-Mediated Deprotection
| Starting Material | Reagents | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|
| tert-Butyl (5-iodouracil-1-yl)acetate | TFA | DCM | 0 °C | (5-Iodouracil-1-yl)acetic acid | nih.gov |
| N-Boc protected amines | TFA | DCM | Room Temp | Deprotected amine | rdworldonline.com |
During the acid-mediated cleavage of tert-butyl esters, the formation of the tert-butyl carbocation can lead to unwanted side reactions, such as alkylation of sensitive functional groups within the molecule. nih.govresearchgate.net To prevent these side reactions, carbocation scavengers are often added to the reaction mixture. researchgate.net Triethylsilane (Et3SiH) has proven to be an effective scavenger in this context. researchgate.netmanchester.ac.uk It acts by reducing the carbocation, thus preventing it from participating in other reactions. acs.orgthieme-connect.de The use of triethylsilane in conjunction with TFA can lead to cleaner reactions, higher yields, and simplified work-up procedures. manchester.ac.uk This approach has been shown to be selective for the deprotection of tert-butyl esters and t-butoxycarbonyl (Boc) groups in the presence of other acid-sensitive protecting groups. manchester.ac.uk
Transformation of the Acetate (B1210297) Side Chain
Beyond simple deprotection, the acetate side chain of uracil-1-ylacetate derivatives can be further modified. Once the carboxylic acid is unmasked, it can be converted into a variety of other functional groups, such as amides. For example, the propargylamide of N3-Pom-protected 5-(perylen-3-ylethynyl)uracil acetic acid has been used as a precursor in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to synthesize more complex, ramified molecules. nih.govrsc.org This highlights the utility of the uracil-1-ylacetic acid scaffold in constructing elaborate molecular architectures. Studies have also explored the derivatization of the acetic acid moiety in purine (B94841) derivatives to investigate their biological properties. nih.gov
Ring System Modifications on the Uracil (B121893) Scaffold
The uracil ring itself is a prime target for chemical modification, allowing for the introduction of various substituents that can modulate the properties of the resulting molecule.
C5-Functionalization of Uracil-1-ylacetate Derivatives
The C5 position of the uracil ring is a particularly attractive site for functionalization due to its accessibility for electrophilic substitution and other modification reactions. nih.gov A variety of functional groups can be introduced at this position, leading to a diverse range of uracil-1-ylacetate derivatives.
For example, 5-formyluracil (B14596) can be alkylated with tert-butyl bromoacetate (B1195939) to yield tert-butyl (5-formyluracil-1-yl)acetate. researchgate.net This intermediate serves as a versatile building block for further transformations. researchgate.net Similarly, tert-butyl (5-iodouracil-1-yl)acetate can be synthesized and subsequently used in palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov Another example involves the preparation of tert-butyl (5-azidomethyluracil-1-yl)acetate, which can be used to introduce an azido (B1232118) group, a useful handle for bioconjugation via click chemistry. tandfonline.com These C5-modified uracil-1-ylacetate derivatives are valuable in the synthesis of modified peptide nucleic acids (PNAs) and other biologically relevant molecules. nih.govtandfonline.com
Table 2: Examples of C5-Functionalized Uracil-1-ylacetate Derivatives
| C5-Substituent | Precursor | Reagents for Functionalization | Product | Reference |
|---|---|---|---|---|
| Iodo | Uracil | N-Iodosuccinimide | 5-Iodouracil (B140508) | nih.gov |
| Formyl | 5-Hydroxymethyluracil (B14597) | Oxidation | 5-Formyluracil | researchgate.net |
| Azidomethyl | 5-Hydroxymethyluracil | Mesylation, Azide (B81097) displacement | 5-Azidomethyluracil | tandfonline.com |
Harnessing the Reactivity of this compound for Advanced Molecular Architectures
The uracil scaffold, a fundamental component of ribonucleic acid (RNA), has long been a subject of intense chemical investigation. Its modification offers a pathway to novel therapeutic agents, molecular probes, and advanced materials. The derivative, This compound , serves as a versatile platform for a variety of chemical transformations, particularly at the C5 position of the pyrimidine (B1678525) ring. This article details specific derivatization and annulation strategies that leverage this compound to construct complex and functionalized molecules.
1 Chemical Transformations and Derivatization Strategies
The C5 position of the uracil ring in this compound is amenable to a range of substitutions, allowing for the introduction of diverse functional groups that can tune the molecule's properties.
1 Introduction of Halogen Substituents (e.g., Iodine)
Halogenation at the C5 position of uracil derivatives is a well-established method for creating intermediates for cross-coupling reactions or for direct use as bioactive compounds. The synthesis of t-butyl (5-iodouracil-1-yl)acetate is a key example of this transformation.
Direct iodination of N1-substituted uracils can be achieved using various iodinating agents. Common methods include the use of iodine monochloride (ICl) or a combination of molecular iodine (I₂) with an oxidizing agent such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or nitric acid. researchgate.netmdpi.com These electrophilic substitution reactions are typically efficient, providing the C5-iodo derivatives in high yields. For instance, treatment of protected uracil nucleosides with ICl has been shown to give the corresponding 5-iodouracil products in over 95% purified yields. researchgate.net Another effective, environmentally friendly approach involves the mechanical grinding of uracil with iodine and a nitrate salt under solvent-free conditions. nih.gov
Table 1: Synthesis of t-butyl (5-iodouracil-1-yl)acetate
| Starting Material | Reagent(s) | Product | Reference |
| This compound | I₂, Ceric Ammonium Nitrate (CAN) | t-butyl (5-iodouracil-1-yl)acetate | mdpi.com |
| 5-Iodouracil | tert-Butyl bromoacetate, K₂CO₃ | t-butyl (5-iodouracil-1-yl)acetate | researchgate.net |
The resulting t-butyl (5-iodouracil-1-yl)acetate serves as a crucial building block for further modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce aryl, heteroaryl, or alkynyl groups at the C5 position. mdpi.com
2 Incorporation of Azidomethyl and Aminomethyl Groups
The introduction of nitrogen-containing functional groups, such as azidomethyl and aminomethyl moieties, provides handles for bioconjugation or for altering the molecule's biological activity. Research has documented the synthesis of t-butyl (5-azidomethyluracil-1-yl)acetate . researchgate.net This is typically achieved through a multi-step process starting from a C5-hydroxymethyluracil derivative, which is converted to a more reactive chloromethyl intermediate before nucleophilic substitution with an azide source. researchgate.net
The subsequent reduction of the azidomethyl group to an aminomethyl group is a straightforward and high-yielding transformation. The Staudinger reduction, which employs triphenylphosphine (B44618) (PPh₃) and water, is a common and effective method for this conversion, yielding the corresponding aminomethyluracil derivative. researchgate.netmdpi.com
Table 2: Synthesis and Reduction of Azidomethyl-Uracil Derivatives
| Compound Name | Transformation | Reagents | Reference |
| t-butyl (5-azidomethyluracil-1-yl)acetate | Synthesis | (From C5-halomethyl derivative and NaN₃) | researchgate.net |
| ethyl (5-azidomethyluracil-1-yl)acetate | Reduction to amine | Triphenylphosphine, H₂O | researchgate.net |
The resulting aminomethyl group can be further derivatized, for example, by acylation to attach reporter groups like pyrene (B120774) or naphthyl moieties. researchgate.net
3 Azo-Group Derivatization for Chromophoric Probes
The creation of azo dyes from uracil derivatives is a powerful strategy for developing chromophoric and fluorescent probes. The C5 position of uracil is the typical site for azo coupling. This derivatization involves the diazotization of a C5-aminouracil precursor, followed by coupling with an electron-rich aromatic compound, such as N,N-dimethylaniline.
The resulting 5-arylazo-uracil derivatives exhibit extended π-conjugation, leading to strong absorption in the visible spectrum. These molecules can function as molecular photoswitches or quenchers, with some designs mimicking the structure of the universal quencher DABCYL. The synthesis of an N1-tert-butyl acetate version would proceed by first alkylating 5-aminouracil, followed by the diazotization and coupling sequence. These chromophoric probes are designed to have minimal interference with the Watson-Crick hydrogen bonding faces of the uracil base, allowing for their incorporation into nucleic acid strands for detection applications.
2 Annulation Reactions at the C5-Position for Fused Heterocyclic Architectures
Annulation, or ring-forming, reactions at the C5-C6 bond of the uracil ring provide a pathway to complex, fused heterocyclic systems. Starting with a C5-functionalized derivative of this compound, novel biaryl and polycyclic frameworks with interesting photophysical properties can be constructed.
1 Synthesis of Dihydroquinazolinone-Uracil Frameworks
A key strategy for building fused systems involves the condensation of tert-butyl (5-formyluracil-1-yl)acetate with substituted 2-aminobenzamides. researchgate.net The initial step is the N1-alkylation of 5-formyluracil with tert-butyl bromoacetate to yield the key aldehyde intermediate. researchgate.net This aldehyde then undergoes a condensation reaction with a 2-aminobenzamide (B116534) derivative, leading to the formation of a C5-tethered dihydroquinazolinone ring fused to the uracil core. researchgate.net
2 Preparation of Quinazolinone-Uracil Conjugates
The dihydroquinazolinone-uracil frameworks can be readily oxidized to the corresponding fully aromatic quinazolinone-uracil conjugates . researchgate.net This oxidation step creates a more extensive conjugated system, which often enhances the photophysical properties of the molecule, leading to higher fluorescence quantum yields compared to the dihydro- precursors. researchgate.net These fluorescent biaryl uracil analogs have applications as probes for complementary DNA sequences. researchgate.net
3 Metal-Catalyzed Oxidative Cyclization Reactions
The synthesis of these fused heterocyclic systems often employs metal catalysis. The condensation and subsequent oxidative cyclization can be facilitated by inexpensive copper salts. researchgate.net In some cases, the Lewis acid catalyst used to promote the initial condensation may also facilitate the subsequent oxidation to the quinazolinone. Copper-catalyzed methods are attractive due to their efficiency and the lower cost and toxicity of copper compared to other transition metals like palladium.
Palladium catalysts are also widely used in oxidative cyclization reactions, often employing molecular oxygen (air) or other oxidants like p-benzoquinone. These reactions proceed via mechanisms that can involve C-H activation and reductive elimination from the metal center. The development of such catalytic cycles is crucial for creating complex molecular architectures from simpler precursors in an efficient manner.
Table 3: Synthesis of Fused Uracil Heterocycles
| Precursor | Reagent(s) | Product Type | Catalyst/Conditions | Reference |
| tert-butyl (5-formyluracil-1-yl)acetate | 2-Aminobenzamide | Dihydroquinazolinone-Uracil | Copper Salt | researchgate.net |
| Dihydroquinazolinone-Uracil | (Oxidation) | Quinazolinone-Uracil | Copper Salt / Air | researchgate.net |
Integration into Peptide Nucleic Acid (PNA) Architectures
The modification of Peptide Nucleic Acids (PNAs) with non-standard nucleobases is a critical strategy for enhancing their binding affinity, specificity, and cellular uptake. This compound serves as a key precursor for the introduction of uracil and its derivatives into the PNA backbone. This section details the chemical methodologies employed to couple uracil-1-ylacetate derivatives to the N-(2-aminoethyl)glycine (aeg) backbone to form PNA monomers and the subsequent strategies for their oligomerization into functional PNA chains.
Coupling of Uracil-1-ylacetate Derivatives to Aminoethylglycine Backbones for Monomer Synthesis
The synthesis of uracil-based PNA monomers involves the formation of an amide bond between the carboxylic acid of a uracil-1-ylacetic acid derivative and the secondary amine of the N-(2-aminoethyl)glycine backbone. A common starting material is this compound, which can be hydrolyzed to the corresponding carboxylic acid prior to coupling. Alternatively, the tert-butyl ester can be carried through the coupling reaction and deprotected at a later stage. mdpi.comcore.ac.uk
The standard approach involves the use of a protected aminoethylglycine backbone, typically with an N-terminal protecting group like Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) and a C-terminal ester protecting group. nih.govnih.gov The coupling reaction is facilitated by a variety of activating agents.
A widely used method for coupling involves activating the carboxylic acid of the uracil-1-ylacetic acid derivative. For instance, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) is a common choice for this activation. researchgate.net Other coupling reagents such as Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) are also frequently employed. nih.govnih.gov The choice of coupling agent and reaction conditions can influence the yield and purity of the resulting PNA monomer.
For example, uracil-1-ylacetic acid can be coupled with the ethyl ester of N-(2-Boc-aminoethyl)glycinate using HBTU and NMM in dimethylformamide (DMF) to yield the corresponding PNA monomer. nih.gov Subsequent hydrolysis of the ethyl ester with an aqueous base like lithium hydroxide (B78521) (LiOH) affords the final monomer ready for oligomerization. nih.gov
In another example, for the synthesis of a 5-azidomethyluracil-based PNA monomer, the corresponding carboxylic acid was coupled to a tert-butyl ester of an Fmoc-protected aminoethylglycine backbone using EDC and 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (DhBtOH) as activating agents with DIPEA as the base. nih.gov This highlights the versatility of carbodiimide-based coupling methods for various substituted uracil derivatives.
The table below summarizes representative coupling strategies for generating uracil-based PNA monomers.
| Uracil Derivative | Backbone Component | Coupling Reagents | Solvent | Yield | Reference |
| Uracil-1-ylacetic acid | Ethyl N-(2-Boc-aminoethyl)glycinate | HBTU, NMM | DMF | 60-70% | nih.gov |
| 5-Azidomethyluracil-1-ylacetic acid | tert-Butyl 2-[(2-Fmoc-aminoethyl)amino]acetate hydrochloride | EDC·HCl, DhBtOH, DIPEA | DMF | 96% | nih.gov |
| Thymine acetic acid | Fmoc-protected backbone | EDC | Not Specified | 74% | researchgate.net |
| Quinazolinone-based uracil acetic acids | tert-Butyl-Fmoc-based aminoethylglycine backbone | HATU, DIEA | DMF | Not Specified | mdpi.com |
Oligomerization Strategies for PNA Chains Incorporating Modified Uracil Units
Once the uracil-based PNA monomers are synthesized, they are incorporated into PNA oligomers using solid-phase synthesis protocols, which are analogous to solid-phase peptide synthesis (SPPS). nih.govbiomers.net The most common strategies utilize either Boc or Fmoc chemistry for the protection of the N-terminal amine of the growing PNA chain. biomers.netrcpcm.ru
In Fmoc-based synthesis, the PNA chain is assembled on a solid support, such as a resin. biomers.net Each cycle of monomer addition involves two key steps:
Deprotection: The Fmoc group from the N-terminus of the resin-bound PNA chain is removed, typically using a solution of piperidine (B6355638) in DMF.
Coupling: The next Fmoc-protected PNA monomer is activated and coupled to the newly deprotected N-terminus.
This cycle is repeated until the desired PNA sequence is synthesized. biomers.net Acetic anhydride (B1165640) is often used as a capping reagent to block any unreacted amino groups and prevent the formation of deletion sequences. nih.gov
The choice of activating agent for the coupling step is crucial for efficient oligomerization. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have been shown to be effective for solid-phase synthesis of PNA oligomers. rsc.org
After the complete assembly of the PNA chain, the oligomer is cleaved from the solid support, and all protecting groups are removed. biomers.net This is often achieved using a cleavage cocktail, such as trifluoroacetic acid (TFA) in the presence of scavengers. The crude PNA is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov
PNA oligomers incorporating modified uracil bases, such as those with 5-substitutions, have been successfully synthesized using these methods. nih.govtandfonline.com For example, PNA oligomers containing 5-aryl- and 5-alkynyl-uracil moieties have been synthesized to enhance the stability of PNA:DNA and PNA:RNA duplexes. tandfonline.com The incorporation of such modified uracil units is expected to improve properties like cellular uptake due to increased hydrophobicity. tandfonline.com
The table below outlines the common strategies used for the oligomerization of PNA chains.
| Chemistry | Solid Support | Key Steps | Cleavage and Deprotection | Purification | Reference |
| Boc-based | MBHA·HCl polystyrene resin | 1. Boc deprotection (TFA) 2. Coupling (activated monomer) 3. Capping (acetic anhydride) | HF or TFMSA | RP-HPLC | nih.gov |
| Fmoc-based | TentaGel™ or Wang resin | 1. Fmoc deprotection (piperidine) 2. Coupling (e.g., with HATU) | TFA-based cocktail | RP-HPLC | biomers.netrsc.org |
| Fmoc-based | Rink amide resin | 1. Fmoc deprotection 2. Coupling | TFA-based cocktail | RP-HPLC | acs.org |
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of tert-Butyl uracil-1-ylacetate. Both proton (¹H) and carbon-13 (¹³C) NMR provide specific information about the chemical environment of each atom, allowing for unambiguous confirmation of the compound's molecular framework.
¹H NMR Spectroscopy:
In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different protons in the molecule. rsc.org A singlet is observed for the nine equivalent protons of the tert-butyl group. rsc.org The two protons of the methylene (B1212753) group attached to the nitrogen atom of the uracil (B121893) ring also appear as a singlet. rsc.org The vinylic protons on the uracil ring show characteristic doublet signals due to their coupling. rsc.org
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum, also typically recorded in CDCl₃, provides complementary information by revealing the chemical shifts of the carbon atoms. rsc.org Key signals include those for the carbonyl carbons of the ester and the uracil ring, the carbons of the tert-butyl group, the methylene carbon, and the vinylic carbons of the uracil ring. rsc.org The specific chemical shifts are indicative of the electronic environment of each carbon atom, confirming the connectivity established by ¹H NMR.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃ rsc.org
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Uracil H-6 | 7.06 (d, J = 8.0 Hz) | 143.44 |
| Uracil H-5 | 5.74 (d, J = 8.0 Hz) | 102.30 |
| N-CH₂ | 4.42 (s) | 48.73 |
| C(CH₃)₃ | 1.56 (s) | 86.95 (quaternary), 27.43 (methyls) |
| C=O (ester) | - | 166.94 |
| Uracil C=O (C4) | - | 160.37 |
| Uracil C=O (C2) | - | 148.94 |
Note: Chemical shifts and coupling constants (J) are approximate and can vary slightly depending on the specific experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination (e.g., ESI/Q-TOF)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular mass and, consequently, the elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) analyzer are commonly employed for this purpose. mdpi.com
HRMS provides a highly accurate mass measurement, typically to within a few parts per million (ppm). This precision allows for the confident determination of the molecular formula. For this compound (C₁₀H₁₄N₂O₄), the experimentally measured mass will closely match the calculated theoretical mass. rsc.orgmdpi.com
Table 2: HRMS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₄N₂O₄ | |
| Calculated Molecular Weight | 226.23 g/mol | |
| Calculated Monoisotopic Mass | 226.0954 u | rsc.org |
| HRMS (ESI/Q-TOF) [M+H]⁺ Found | 227.1027 u | mdpi.com |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for the analysis of this compound. Reversed-phase HPLC, using a C18 column, is a common method for separating the compound from more polar or less polar impurities. psu.edunih.govresearchgate.netresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. psu.edu Detection is often performed using a UV detector, as the uracil moiety has a strong UV absorbance. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent development that utilizes smaller particle sizes in the stationary phase, leading to higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. iarc.frnih.govepo.orgresearchgate.net UPLC methods can provide a more detailed purity profile of this compound, allowing for the detection of even trace-level impurities. nih.govresearchgate.net The principles of separation are similar to HPLC, but the enhanced performance makes UPLC a valuable tool in quality control and process monitoring.
Electronic Spectroscopy for Photophysical Properties
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the this compound molecule. technologynetworks.com The uracil ring system contains conjugated double bonds, which give rise to characteristic absorption bands in the UV region of the electromagnetic spectrum. researchgate.netshimadzu.com
The UV-Vis spectrum of this compound typically shows a strong absorption maximum (λmax) corresponding to the π-π* electronic transitions of the conjugated system. researchgate.net The position and intensity of this absorption band can be influenced by the solvent and the presence of substituents on the uracil ring. This technique is also fundamental for quantitative analysis, as the absorbance is directly proportional to the concentration of the compound, following the Beer-Lambert law.
Table 3: UV-Vis Spectroscopic Data for Uracil Derivatives
| Compound/Condition | λmax (nm) | Solvent | Reference |
| Uracil | ~260 | - | researchgate.net |
| Protonated Uracil Derivative | 524 | Ethanol with Trifluoroacetic acid | researchgate.net |
| Non-protonated Uracil Derivative | 409 | Ethanol | researchgate.net |
Note: The λmax for this compound is expected to be in a similar region to other uracil derivatives.
Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Analysis
Circular Dichroism (CD) spectroscopy is a powerful analytical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. scispace.comnih.gov This method is exceptionally sensitive to the three-dimensional structure of macromolecules, particularly proteins and nucleic acids, providing critical insights into their secondary and tertiary conformations. creative-biostructure.comjascoinc.complos.org
The molecule this compound is itself achiral, meaning its molecular structure is superimposable on its mirror image. Consequently, in an isotropic solution, it does not exhibit a CD signal. scispace.com However, a CD signal can be induced if the molecule is placed in an asymmetric environment or binds to a larger chiral structure, such as a protein or a DNA/RNA duplex. nih.govjascoinc.com This phenomenon, known as induced circular dichroism (ICD), provides a means to study the binding and the resulting conformational changes of the achiral ligand. nih.gov
When incorporated into or interacting with nucleic acids, the uracil moiety's electronic transitions are influenced by the chiral sugar-phosphate backbone and the stacking interactions with adjacent bases. This results in a characteristic CD spectrum that can be used to identify the global conformation of the nucleic acid structure. creative-biostructure.comumich.edu For instance, the canonical B-form DNA, A-form RNA, and the left-handed Z-form DNA each possess a unique CD spectral fingerprint. creative-biostructure.com The introduction of a modified nucleobase like this compound could perturb the native structure, and any such conformational adjustments would be reflected as changes in the CD spectrum. nih.gov
The table below summarizes the characteristic far-UV CD spectral features for common nucleic acid conformations, which would serve as a baseline for detecting structural changes upon the interaction or incorporation of this compound.
Table 1: Characteristic Far-UV CD Spectra of Nucleic Acid Conformations
| Conformation | Positive Band (approx. nm) | Negative Band (approx. nm) | Structural Hallmark |
|---|---|---|---|
| B-DNA | ~275-280 | ~245 | Right-handed double helix, common in physiological conditions. creative-biostructure.com |
| A-DNA/RNA | ~260 | ~210 | Right-handed, more compact helix, typical for RNA duplexes. |
| Z-DNA | ~260 | ~290 | Left-handed double helix, characterized by an inverted spectrum. creative-biostructure.com |
| G-Quadruplex | ~264 or ~295 | Varies | Four-stranded structure formed in guanine-rich sequences. |
This table is generated based on established principles of nucleic acid CD spectroscopy.
Time-Resolved Fluorescence Spectroscopy for Excited-State Lifetimes
Time-Resolved Fluorescence Spectroscopy (TRFS) is a critical tool for investigating the dynamics of electronically excited states in molecules. oup.commdpi.com By measuring the decay of fluorescence intensity over time following excitation by a short pulse of light, TRFS provides direct information on the lifetimes of excited states and the kinetics of competing de-excitation processes, such as internal conversion and intersystem crossing. mdpi.commdpi.com
While direct experimental data for this compound is not available, extensive studies on uracil and its derivatives provide a strong basis for predicting its behavior. nih.gov The excited-state properties of uracil and its analogs are typically dominated by ultrafast, non-radiative decay pathways. nih.gov Upon UV excitation, the populated bright ππ* state often decays on a sub-picosecond timescale, typically less than 100 femtoseconds, through internal conversion to the ground state via conical intersections. nih.gov
Research on a series of uracil derivatives has shown that substitution on the pyrimidine (B1678525) ring can influence the excited-state lifetimes. nih.gov For instance, substitutions at the C5 position have been observed to introduce longer-lived components and biexponential fluorescence decays, attributed to an increased energy barrier to access the conical intersection. nih.gov Given that this compound features a substitution at the N1 position, its excited-state lifetime is expected to be extremely short, likely in the femtosecond domain, similar to the parent uracil molecule.
The following table presents experimentally determined excited-state lifetimes for uracil and related derivatives, illustrating the typical ultrafast decay dynamics.
Table 2: Excited-State Lifetimes of Uracil and Derivatives in Aqueous Solution
| Compound | Lifetime Component 1 (τ₁) | Lifetime Component 2 (τ₂) | Key Finding |
|---|---|---|---|
| Uracil | < 100 fs | - | Dominated by an ultrafast decay component. nih.gov |
| Thymine (5-methyluracil) | 260 ± 40 fs | 3.5 ± 0.4 ps | Exhibits biexponential decay with a longer-lived component. nih.gov |
| 5-Fluorouracil (B62378) | 400 ± 50 fs | 5.0 ± 1.0 ps | Shows more complex decay behavior compared to uracil. nih.gov |
Data sourced from a combined experimental and computational study on uracil derivatives. nih.gov
Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis
Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. nist.gov An IR spectrum provides a unique fingerprint of a molecule, revealing the presence of key structural components. nih.gov
For this compound, the IR spectrum can be predicted by considering the characteristic absorption frequencies of its constituent parts: the uracil ring, the tert-butyl group, and the ester linkage.
Uracil Ring: The spectrum would show strong absorption bands corresponding to the two carbonyl (C=O) groups of the pyrimidine ring, typically in the 1650-1725 cm⁻¹ region. Vibrations from the N-H bond, including stretching around 3100-3300 cm⁻¹ and bending, are also expected. researchgate.net Additionally, C=C and C-N stretching vibrations within the ring contribute to the fingerprint region of the spectrum. nih.gov
Ester Group: A prominent and sharp absorption band for the ester carbonyl (C=O) stretch is expected, typically at a higher frequency than the amide carbonyls, around 1735-1750 cm⁻¹. Strong C-O stretching bands would also be visible between 1150 and 1300 cm⁻¹.
tert-Butyl Group: This group would be identified by its characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and distinct C-H bending modes, including a notable absorption pattern around 1365-1395 cm⁻¹ that can indicate the presence of the t-butyl structure. researchgate.net
The following table details the expected diagnostic IR absorption bands for this compound based on data from analogous compounds.
Table 3: Predicted Diagnostic Infrared Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Functional Group | Type of Vibration |
|---|---|---|
| 3100 - 3300 | N-H (Uracil Ring) | Stretching |
| 2850 - 2980 | C-H (tert-Butyl) | Stretching |
| 1735 - 1750 | C=O (Ester) | Stretching |
| 1650 - 1725 | C=O (Amide, Uracil Ring) | Stretching |
| 1620 - 1680 | C=C (Uracil Ring) | Stretching |
| 1365 - 1395 | C-H (tert-Butyl) | Bending |
This table is a compilation of expected vibrational frequencies based on established IR data for uracil derivatives and molecules containing ester and tert-butyl functional groups. nih.govresearchgate.netresearchgate.net
Computational and Theoretical Investigations of Tert Butyl Uracil 1 Ylacetate and Its Analogues
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and mapping its electron distribution. For tert-butyl uracil-1-ylacetate, these calculations involve solving the Schrödinger equation with various levels of theory and basis sets to find the lowest energy states. Methods like Density Functional Theory (DFT) and ab initio calculations (such as Møller–Plesset perturbation theory, MP2) are commonly employed to optimize molecular geometries and compute electronic properties of uracil (B121893) and its derivatives. nih.govacs.org The optimized geometric parameters, including bond lengths and angles, obtained from these calculations generally show good agreement with experimental data where available. researchgate.net
Uracil and its derivatives can exist in several tautomeric forms due to proton transfer between nitrogen and oxygen atoms. The primary tautomers are the diketo, keto-enol, and dienol forms. Computational studies consistently show that the diketo form of uracil is the most stable. conicet.gov.ar The potential energy surface of uracil tautomerization has been explored, revealing at least 12 different tautomeric structures. conicet.gov.ar For this compound, the substitution at the N1 position precludes tautomerization involving that site, but keto-enol tautomerism involving the C4-O10 and N3-H groups remains possible. However, based on extensive theoretical work on the parent uracil, the diketo form is predicted to be the overwhelmingly predominant and lowest-energy tautomer.
Beyond tautomerism, the molecule's flexibility, particularly rotation around the single bonds of the acetate (B1210297) side chain, gives rise to various conformers. The tert-butyl group is known to influence local geometry due to its steric bulk. nih.gov Computational analysis of tert-butyl acetate, a key fragment of the target molecule, indicates two primary conformers: a highly stable Cs symmetry conformer and a much higher energy C1 conformer. researchgate.net For this compound, the minimum energy conformation will therefore be dictated by the interplay between the planar uracil ring and the sterically demanding, flexible tert-butyl acetate group.
Table 1: Relative Stability of Uracil Tautomers (Parent Molecule) This table illustrates the general stability trend for the core uracil structure, which influences the tautomeric preference of its derivatives.
The photochemistry of uracil derivatives is of significant interest due to its role in DNA/RNA photostability. Upon absorption of UV light, these molecules transition to an electronically excited state. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT) and multireference methods like CASSCF, are used to map the potential energy surfaces (PES) of these excited states. nih.govacs.org
Studies on uracil and its analogues reveal that their excited-state lifetimes are typically ultrafast, often less than 100 femtoseconds. nih.gov This rapid, non-radiative decay back to the ground state is a key photoprotective mechanism. The PES calculations show that the decay pathway involves a transition from a locally excited state to a conical intersection with the ground state. acs.orgasianpubs.org The geometry at this conical intersection is characterized by significant out-of-plane distortions of the pyrimidine (B1678525) ring. acs.org The energy barrier separating the local excited-state minimum from this conical intersection dictates the lifetime of the excited state. nih.govacs.org For derivatives, substituents can modulate this barrier, thereby influencing the excited-state dynamics.
The uracil moiety possesses distinct hydrogen bond donor (N3-H) and acceptor (C2=O, C4=O) sites, which govern its interactions with other molecules, including water, and its self-assembly in the solid state. nih.gov Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) index analysis are employed to characterize and quantify these bonds. mdpi.com QTAIM analysis can determine topological parameters at bond critical points (BCPs), such as electron density and its Laplacian, to classify interactions as weak, medium, or strong and to estimate individual hydrogen bond energies.
For this compound, the N1 position is blocked by the substituent, leaving the N3-H group as the primary hydrogen bond donor. The carbonyl oxygens of the uracil ring and the ester group act as acceptors. While strong intramolecular hydrogen bonds are unlikely in the minimum energy conformation, intermolecular hydrogen bonding is crucial. In solution or the solid state, this compound is expected to form hydrogen-bonded dimers or chains, with the N3-H···O=C4 interaction being a common and stable motif observed in many uracil derivatives. nih.gov
Molecular Modeling for Mechanistic Understanding of Synthetic Transformations
Molecular modeling is a valuable tool for elucidating the reaction mechanisms involved in the synthesis of uracil derivatives. The synthesis of this compound typically involves the N-alkylation of uracil with an appropriate haloacetate ester. A key challenge in this synthesis is controlling the regioselectivity, as alkylation can potentially occur at either the N1 or N3 position of the uracil ring. researchgate.net
Computational studies using DFT can be employed to model the reaction pathway, for instance, a nucleophilic substitution (SN2) reaction. By calculating the energies of reactants, transition states, and products for both the N1 and N3 alkylation pathways, the activation barriers can be determined. These calculations can help predict the kinetic and thermodynamic favorability of forming the N1-substituted product over the N3 isomer. Factors such as the nature of the solvent, the base used for deprotonation of uracil, and steric hindrance from the incoming alkylating agent can be incorporated into the models to understand their influence on the reaction's outcome. For example, modeling the reaction in different solvents using continuum solvation models (like PCM or SMD) can reveal how solvent polarity affects the activation energies and the stability of charged intermediates. nih.govacs.org
In Silico Approaches for Predicting Molecular Interactions and Structure-Activity Relationships
In silico methods are instrumental in medicinal chemistry for predicting how a molecule like this compound might interact with biological targets and for developing structure-activity relationships (SAR). Quantitative Structure-Activity Relationship (QSAR) modeling is a data-driven approach used to correlate the chemical structure of compounds with their biological activity.
For a series of uracil analogues, a QSAR model would be built by first calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as size, shape, lipophilicity (logP), and electronic features (e.g., partial charges, dipole moment). A statistical or machine learning algorithm is then used to create a mathematical model that links these descriptors to the observed activity (e.g., IC50 values against a specific enzyme or cell line). Such models can then be used to predict the activity of new, unsynthesized uracil derivatives, guiding the design of more potent compounds.
The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the full range of low-energy shapes a molecule can adopt. For this compound, this involves exploring the rotational energy barriers around the single bonds in the acetate side chain. As previously noted, the bulky tert-butyl group significantly influences the conformational preferences of the ester linkage. nih.govresearchgate.net
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and the forces on each atom are calculated. Newton's equations of motion are then used to simulate the atomic movements over short time steps, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings. These simulations can show conformational transitions, preferred solvation sites, and the stability of intermolecular interactions, providing a dynamic picture of the molecule's behavior that complements the static view from quantum chemical calculations.
Computational Approaches to Structure-Activity Relationship (SAR) Studies
Computational modeling has emerged as a powerful tool in the elucidation of structure-activity relationships (SAR) for uracil derivatives, providing valuable insights into their biological activities and guiding the design of new analogues. These theoretical investigations encompass a range of techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations. While specific computational studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the principles and methodologies applied to its analogues offer a clear framework for understanding its potential interactions and for designing future studies.
The primary goal of computational SAR studies is to identify the key molecular features and physicochemical properties that govern the biological activity of a series of compounds. For uracil derivatives, these studies have been instrumental in exploring their potential as anticancer, antimicrobial, and enzyme inhibitory agents. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR)
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are developed by calculating various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.
A recent data-driven machine learning QSAR study on a dataset of pyrimidine and uracil compounds highlighted the importance of electronic properties in determining their anticancer activity. mdpi.com The analysis revealed that descriptors related to valence electrons, charges, electronegativities, and polarizability of atoms within the molecules are crucial for their biological interactions. mdpi.com This suggests that modifications to the substituents on the pyrimidine ring, which alter these electronic properties, can significantly impact the activity of compounds like this compound.
| QSAR Model Parameters for Pyrimidine and Uracil Derivatives | Description | Significance in SAR |
| Electronic Descriptors | Quantify the electronic aspects of the molecule (e.g., partial charges, electronegativity). | Crucial for understanding interactions with biological targets, as they govern electrostatic and hydrogen bonding interactions. mdpi.com |
| Steric Descriptors | Describe the size and shape of the molecule. | Important for determining how well a molecule fits into the active site of a target protein. |
| Hydrophobic Descriptors | Measure the water-repelling character of the molecule. | Influences the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. |
This table illustrates the general types of descriptors used in QSAR models for uracil analogues and their importance in understanding SAR.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This method provides insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For uracil derivatives, docking studies have been employed to understand their binding modes with various enzymes, including thymidylate synthase and histone deacetylase (HDAC). nih.govnih.gov
For instance, in a study on substituted uracil derivatives as potential anticancer agents, molecular docking was used to predict the interaction mechanisms within the active site of the thymidylate synthase enzyme. nih.gov Similarly, docking studies of uracil-azole hybrids helped to identify key binding interactions in the active site of the epidermal growth factor receptor (EGFR). nih.gov
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the interactions and can help to confirm the binding modes predicted by docking. nih.govnih.gov
| Computational Technique | Information Provided | Application to Uracil Analogues |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. | Used to identify key amino acid residues involved in the binding of uracil derivatives to their target enzymes. nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in the ligand-protein complex over time. | Assesses the stability of the docked conformation and provides insights into the dynamic nature of the interactions. nih.govnih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Generates 3D models that visualize the regions around a molecule where changes in steric, electrostatic, and other fields affect biological activity. | Helps in the rational design of new derivatives by indicating favorable and unfavorable modifications. nih.govacs.org |
This table summarizes common computational techniques applied to study the SAR of uracil analogues.
Advanced Research Applications of Tert Butyl Uracil 1 Ylacetate Derivatives
Development of Fluorescent Probes and Biosensors in Molecular Biology
The modification of nucleobases, such as uracil (B121893), has proven to be a highly effective strategy for creating fluorescent probes and biosensors. mdpi.com Derivatives of tert-Butyl uracil-1-ylacetate serve as key building blocks in this field, enabling the visualization and analysis of complex biological processes at the molecular level. These probes are designed to exhibit changes in their fluorescent properties upon interaction with specific biomolecules, particularly nucleic acids, making them invaluable for applications in diagnostics and cellular imaging. nih.govmdpi.com
A significant area of research focuses on the development of fluorescent nucleobase analogues that exhibit a "turn-on" response, where their fluorescence intensity increases dramatically upon hybridization with a complementary nucleic acid strand. mdpi.com This mechanism is highly desirable as it minimizes background signal and enhances detection sensitivity.
Researchers have successfully incorporated quinazolinone-modified uracils into peptide nucleic acid (PNA) oligomers. These probes demonstrated an approximately 3-to-4 fold increase in fluorescence intensity upon forming a duplex with a complementary DNA target. mdpi.com Similarly, a pyrene-labeled uridine (B1682114) monomer incorporated into a PNA backbone showed a significant fluorescence enhancement, ranging from 2.7 to 41.9-fold, when paired with its complementary DNA strand. nih.gov
The underlying mechanism for this "turn-on" phenomenon is often attributed to the transition from a flexible, single-stranded state to a more rigid and structured duplex environment upon hybridization. In the unbound state, the fluorophore can dissipate energy through non-radiative pathways, such as molecular vibrations and rotations, resulting in weak fluorescence. However, within the constrained environment of a nucleic acid duplex, these non-radiative decay pathways are restricted. This leads to a greater proportion of energy being released as fluorescence, resulting in a "turn-on" signal that indicates a successful hybridization event. mdpi.com
Table 1: Hybridization-Dependent Fluorescence Enhancement of Uracil Derivatives
| Uracil Derivative | Backbone | Fluorescence "Turn-On" Factor | Target |
|---|---|---|---|
| Quinazolinone-Uracil | PNA | ~3 to 4-fold | DNA |
| 5-(Pyren-1-yl)uracil | PNA | 2.7 to 41.9-fold | DNA |
Beyond simple hybridization detection, advanced probes are being designed to be environmentally sensitive and capable of discriminating between different nucleobases. nih.govepa.gov These base-discriminating fluorescent (BDF) probes are particularly useful for applications such as single nucleotide polymorphism (SNP) typing. epa.gov
The design of these fluorophores often involves creating solvatofluorochromic compounds, whose fluorescence properties are highly dependent on the polarity of their local environment. nih.gov When incorporated into a DNA or PNA probe, the fluorophore's environment changes depending on the identity of the opposing base in the target strand. A perfect match creates a different microenvironment compared to a mismatch, leading to a distinguishable fluorescent signal.
For instance, studies using 5-(pyren-1-yl)uracil within a PNA strand have shown that the enhancement of fluorescence is specific to the pairing between the modified uracil (U(Py)) and a deoxyadenosine (B7792050) (dA) in the target DNA. nih.gov This specificity makes the U(Py)-modified PNA a useful hybridization-responsive probe for sequence-specific DNA detection. nih.gov This ability to report on the identity of a specific base is a critical feature for advanced diagnostic and research applications.
Engineering of Oligonucleotide Analogues with Modulated Recognition Properties
This compound derivatives are also pivotal in the synthesis of oligonucleotide analogues with fine-tuned recognition capabilities. By modifying the structure of the nucleobase, researchers can alter the hybridization properties of the resulting oligonucleotide, influencing its binding affinity, specificity, and duplex stability. researchgate.net
The synthesis of these modified oligonucleotides involves the chemical preparation of the uracil analogue, which is then incorporated into a growing nucleic acid chain. rsc.orgmdpi.com One common approach is the synthesis of a modified phosphoramidite (B1245037) monomer, which can be used in standard automated solid-phase oligonucleotide synthesis. mdpi.com
An alternative strategy involves creating entirely artificial backbones, such as peptide nucleic acids (PNAs), where the sugar-phosphate backbone is replaced with a polyamide chain. mdpi.comnih.gov In this context, a derivative like 5-(pyren-1-yl)uracil can be attached to the PNA backbone monomer before oligomerization. nih.gov Such nucleobase-integrated architectures allow for significant changes in the physicochemical properties of the oligonucleotide, including resistance to nuclease degradation and altered hybridization characteristics.
The introduction of modified uracil bases can have a significant impact on the stability of the resulting nucleic acid duplex. This stability is typically measured by the melting temperature (Tm), which is the temperature at which half of the duplexes dissociate.
Research on PNA oligomers containing quinazolinone-modified uracils revealed that these modifications can enhance the stability of the PNA-DNA hybrid. mdpi.com Depending on the specific substitution on the quinazolinone ring, the melting temperature increased by +1.0°C to +4.0°C per modification compared to a control sequence. mdpi.com This stabilizing effect is likely due to improved stacking interactions between the modified base and its neighbors within the duplex. Conversely, other modifications can be designed to destabilize duplexes, which can be useful for certain applications. The ability to modulate duplex stability is crucial for designing probes and therapeutic oligonucleotides with optimal binding properties under physiological conditions. researchgate.netnih.gov
Table 2: Change in Melting Temperature (ΔTm) of PNA-DNA Duplexes with Modified Uracil Inserts
| Quinazolinone-Uracil Insert | ΔTm per Insertion (°C) |
|---|---|
| Unmodified Quinazolinone | +1.0 |
| Methoxy-substituted | +2.0 |
| Nitro-substituted | +4.0 |
Role as Precursors in the Design of Therapeutically Relevant Molecules (Research Focus)
The chemical scaffold provided by uracil and its derivatives, including this compound, serves as a critical starting point for the design of molecules with therapeutic potential. While this area is primarily focused on research and development, the versatility of uracil chemistry allows for the creation of diverse molecular structures aimed at various biological targets.
Uracil analogues are fundamental components of many anticancer drugs and antiviral agents. The research focus in this area involves using uracil derivatives as precursors to synthesize novel compounds that can interfere with nucleic acid metabolism or other cellular pathways. For example, the synthesis of uracil derivatives with different functional groups can lead to compounds with enhanced antibacterial activity. rsc.org
Furthermore, in the field of oligonucleotide therapeutics, which includes antisense oligonucleotides and siRNAs, modified nucleobases are essential for improving drug properties such as stability, binding affinity, and cellular uptake. nih.gov The development of novel uracil derivatives is a key research objective for creating next-generation nucleic acid-based drugs. While direct therapeutic applications of this compound itself are not established, its role as a versatile chemical precursor makes it a valuable compound in the broader search for new therapeutic agents.
Scaffolds for Potential Antiproliferative Agents
The foundational structure of uracil, a key component of ribonucleic acid (RNA), has long been a focal point in the design of anticancer drugs. The derivatization of the uracil scaffold, particularly at the N1, C5, and C6 positions, has yielded compounds with significant antiproliferative activities. The introduction of a tert-butyl acetate (B1210297) group at the N1 position, as seen in this compound, provides a lipophilic handle that can influence the compound's pharmacokinetic and pharmacodynamic properties. Research into uracil derivatives has demonstrated that modifications at the C5 position, in conjunction with substitutions at the N1 position, can lead to potent antiproliferative effects.
One area of investigation involves the synthesis of C5-modified uracil derivatives. For instance, a study focusing on the antiproliferative and erythroid differentiation-inducing activities on human chronic myelogenous leukemia K562 cells synthesized a series of uracil derivatives, including t-butyl (5-iodouracil-1-yl)acetate. nih.gov This compound is a direct derivative of this compound, highlighting the utility of this scaffold in generating novel compounds for cancer research. The antiproliferative activity of these derivatives is often evaluated against various cancer cell lines, with IC50 values determined to quantify their potency.
The mechanism by which these uracil derivatives exert their antiproliferative effects can vary. Some derivatives may act as antimetabolites, interfering with nucleic acid synthesis, a hallmark of rapidly dividing cancer cells. Others may induce apoptosis or cell cycle arrest. For example, certain uracil pyrazole (B372694) cellulose (B213188) compounds have been shown to reduce the expression levels of genes involved in cancer progression, such as β-Catenin, c-Myc, Cyclin D1, and MMP7 in A549 lung cancer cells. nih.gov
In addition to direct cytotoxicity, inducing differentiation in cancer cells is a promising therapeutic strategy. This approach aims to force cancer cells to mature into non-proliferating, specialized cell types. Uracil derivatives have been explored for their potential to induce such differentiation.
A notable example is the investigation of C(5) modified uracil derivatives for their ability to induce erythroid differentiation in human chronic myelogenous leukemia K562 cells. nih.gov In this study, various substituents were introduced at the C5 position of the uracil ring, while the N1 position was also modified. Among the synthesized compounds was t-butyl (5-iodouracil-1-yl)acetate. nih.gov The study demonstrated that specific modifications on the uracil scaffold could trigger the erythroid differentiation program in these cancer cells, suggesting a potential therapeutic avenue for certain types of leukemia. nih.gov The ability of these compounds to induce differentiation is often assessed by measuring markers of differentiation, such as the production of hemoglobin in the case of erythroid differentiation.
Enzyme inhibition is a well-established mechanism of action for many anticancer drugs. The uracil scaffold has been utilized to design inhibitors for various enzymes that are critical for cancer cell survival and proliferation.
One important class of enzymes in this context is the uracil methylating enzymes, such as thymidylate synthase (TS), which is essential for DNA synthesis. nih.gov While classical TS inhibitors are known, the discovery of alternative uridyl methylation enzymes has opened new avenues for developing more specific inhibitors. nih.gov The structural and mechanistic differences between these enzymes allow for the design of selective inhibitors, potentially reducing toxicity to normal cells. nih.gov
Furthermore, uracil derivatives have been investigated as inhibitors of other enzymes relevant to cancer. For example, novel N-tert-butyl substituted 2-aminothiazol-4(5H)-one derivatives have been synthesized and evaluated for their inhibitory activity against 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms, which are implicated in the proliferation of neoplastic cells. mdpi.com While not directly involving this compound, this research underscores the versatility of the tert-butyl group in conjunction with a heterocyclic core for developing enzyme inhibitors. The design of such inhibitors often involves computational modeling to predict binding affinities and guide the synthesis of more potent compounds.
Building Blocks for Bromodomain Inhibitors
Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. nih.govnih.gov The BET (Bromodomain and Extra-Terminal) family of bromodomain-containing proteins, in particular, has emerged as a key therapeutic target in cancer and inflammation. nih.gov
The uracil scaffold has been identified as a valuable building block in the development of bromodomain inhibitors. A dihydropyridopyrimidine pan-BET inhibitor scaffold, discovered through a virtual screen, highlights the importance of the uracil moiety for both potency and selectivity. nih.govosti.gov This suggests that uracil derivatives, such as this compound, can serve as starting materials for the synthesis of more complex molecules targeting bromodomains.
The development of these inhibitors often involves a one-step synthesis approach, making them attractive from a medicinal chemistry perspective. nih.govosti.gov The binding of these uracil-based inhibitors to the bromodomain can be characterized using techniques like fluorescence anisotropy assays and co-crystallization with the target protein to elucidate the binding mode. nih.gov The structure-activity relationship (SAR) data from these studies can then be used to design next-generation inhibitors with improved affinity and selectivity.
| Compound Class | Target | Significance of Uracil Moiety |
| Dihydropyridopyrimidines | Pan-BET bromodomains | Important for potency and selectivity |
Development of Pyrimidopyrimidine and Thienopyrimidinone Scaffolds for Medicinal Chemistry
The fusion of a pyrimidine (B1678525) ring, such as uracil, with other heterocyclic rings leads to the formation of scaffolds like pyrimidopyrimidines and thienopyrimidinones, which are of significant interest in medicinal chemistry. These fused ring systems often exhibit a broad range of biological activities.
Thienopyrimidine derivatives, for example, have been synthesized and evaluated as inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a protein involved in cell growth and apoptosis, which is often dysregulated in cancer. bohrium.com The synthesis of these compounds provides a platform for developing potential treatments for inflammatory diseases and cancer. bohrium.com
Furthermore, as mentioned in the context of bromodomain inhibitors, dihydropyridopyrimidine scaffolds derived from uracil have shown promise as pan-BET inhibitors. nih.gov The synthesis of these fused heterocyclic systems from uracil-based starting materials like this compound could be a viable strategy for accessing novel therapeutic agents. The versatility of the uracil ring allows for the construction of a diverse range of fused heterocyclic systems with potential applications in various disease areas.
Applications in Supramolecular Chemistry and Molecular Recognition Phenomena
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. longdom.org Molecular recognition, the specific binding between a host and a guest molecule, is a fundamental concept in this field and is at the heart of many biological processes. longdom.org
Uracil, with its hydrogen bond donor and acceptor sites, is an excellent building block for designing systems capable of molecular recognition. Studies have investigated the interaction between uracil and other molecules, such as urea (B33335), in the solid state. nih.gov These studies have shown that uracil can efficiently recognize and interact with urea through hydrogen bonding to form cocrystals. nih.gov
The presence of the tert-butyl acetate group in this compound can influence its participation in supramolecular assemblies. The bulky and lipophilic tert-butyl group can affect the packing of molecules in the solid state and modulate the strength of intermolecular interactions. This modification provides a tool for fine-tuning the properties of uracil-based supramolecular structures. While specific studies on the supramolecular chemistry of this compound are not extensively reported, the principles of molecular recognition involving the uracil core suggest that this derivative could be a valuable component in the design of novel supramolecular architectures.
Function as a Key Intermediate in Complex Multistep Organic Syntheses
This compound serves as a pivotal intermediate in the multistep synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. Its structure combines the biologically significant uracil moiety with a protected carboxylic acid function, making it an ideal building block for creating elaborate molecular architectures. The tert-butyl ester group provides a robust protecting group for the carboxylic acid, which can be selectively removed under specific conditions, allowing for further chemical transformations. This characteristic is crucial in lengthy synthetic sequences where other functional groups might be sensitive to harsh deprotection conditions.
One of the most significant applications of this compound is in the synthesis of uracil-1-yl-acetic acid, a key component in the development of novel anticancer agents. This is exemplified in the synthesis of substituted uracil-1'(N)-acetic acid esters of camptothecin (B557342) (CPT), a potent topoisomerase I inhibitor used in cancer chemotherapy. The multistep synthesis leverages this compound to construct the uracil-based side chain, which is then coupled to the CPT core.
Synthesis of the Key Intermediate: Preparation of this compound through N-alkylation of uracil.
Deprotection: Conversion of this compound to uracil-1-yl-acetic acid.
Coupling and Derivatization: Activation of uracil-1-yl-acetic acid and its subsequent esterification with camptothecin derivatives.
Stage 1: Synthesis of this compound
The synthesis of the key intermediate, this compound, is typically achieved through the N-alkylation of uracil with tert-butyl bromoacetate (B1195939). This reaction selectively introduces the acetate moiety at the N1 position of the uracil ring. The choice of base and solvent is critical to ensure high regioselectivity and yield.
Interactive Data Table: Synthesis of this compound
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| 1 | Uracil, tert-Butyl bromoacetate | K₂CO₃, DMF, Room Temperature | This compound | ~85-95 |
Stage 2: Deprotection to Uracil-1-yl-acetic acid
The tert-butyl ester group of this compound is selectively removed to yield uracil-1-yl-acetic acid. This deprotection is commonly carried out under acidic conditions, which cleave the ester bond without affecting other sensitive functional groups in the molecule.
Interactive Data Table: Deprotection of this compound
| Step | Reactant | Reagents and Conditions | Product | Yield (%) |
| 2 | This compound | Trifluoroacetic acid (TFA), Dichloromethane (B109758) (DCM), Room Temperature | Uracil-1-yl-acetic acid | >95 |
Stage 3: Synthesis of Camptothecin Derivatives
With uracil-1-yl-acetic acid in hand, the final stage involves its coupling to the camptothecin core. This is typically achieved by first activating the carboxylic acid group, for example, by converting it to an acid chloride or using a coupling agent, followed by esterification with the hydroxyl group of camptothecin or its derivatives. This modular approach allows for the synthesis of a library of CPT analogues with varying substitution patterns on the uracil ring for structure-activity relationship (SAR) studies.
Interactive Data Table: Synthesis of Uracil-1-yl-acetic acid Ester of Camptothecin
| Step | Reactants | Reagents and Conditions | Product |
| 3 | Uracil-1-yl-acetic acid, Camptothecin (or derivative) | DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine), DCM | 20(S)-O-(Uracil-1-yl-acetyl)-camptothecin |
The resulting camptothecin derivatives, synthesized using this compound as a key intermediate, have demonstrated significant potential as novel antitumor agents. In vitro studies have shown that these compounds exhibit potent cytotoxic activity against a range of human cancer cell lines, including lung, liver, stomach, colon, and ovarian cancers. google.com The uracil-1-yl-acetic acid moiety at the C-20 position of camptothecin appears to play a crucial role in the biological activity of these conjugates, potentially influencing their interaction with topoisomerase I and subsequent induction of cancer cell death. google.com
This synthetic route highlights the strategic importance of this compound as a versatile intermediate. The use of the tert-butyl protecting group allows for the efficient and clean introduction of the uracil-1-yl-acetic acid side chain, enabling the systematic development of complex and biologically active molecules for advanced therapeutic applications.
Future Research Directions and Unexplored Avenues
Discovery of Novel and Efficient Synthetic Methodologies for Diversifying Analog Libraries
The development of diverse analog libraries is crucial for structure-activity relationship (SAR) studies and the identification of lead compounds with improved properties. Future research will likely focus on innovative synthetic strategies to efficiently generate a wide array of tert-Butyl uracil-1-ylacetate derivatives.
One promising approach is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to significantly accelerate reaction times, improve yields, and enhance the purity of uracil-based compounds compared to conventional heating methods. urjc.esresearchgate.net For instance, microwave irradiation has been successfully employed in the silylation-amination of uracil (B121893) acyclonucleosides, reducing reaction times from 48 hours to just 5 hours. urjc.es Another study highlighted the use of microwaves for the synthesis of O'-adamantylated uracil-derived nucleosides. acs.org
Flow chemistry represents another powerful tool for the synthesis of nucleoside analogs. tongji.edu.cn This technology allows for the rapid and scalable production of compounds with precise control over reaction parameters, leading to improved safety and reproducibility. A one-flow, multi-step synthesis of nucleosides has been developed, demonstrating the potential for streamlined production of complex molecules. tongji.edu.cn
Furthermore, enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Enzymes like nucleoside phosphorylases can be used in one-pot transglycosylation reactions to produce dihalogenated purine (B94841) nucleoside analogues with high efficiency. nih.gov The enzymatic synthesis of uracil glucuronide has also been demonstrated, showcasing the potential for creating novel conjugates. mdpi.com The exploration of these advanced synthetic methodologies will be instrumental in building comprehensive libraries of this compound analogs for further biological evaluation.
| Synthetic Methodology | Potential Advantages for this compound Analogs |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, higher purity |
| Flow Chemistry | Scalability, precise reaction control, enhanced safety |
| Enzymatic Synthesis | High selectivity, environmentally friendly, mild reaction conditions |
Integration of Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies
A deep understanding of reaction mechanisms is fundamental to optimizing synthetic routes and discovering novel transformations. The integration of advanced spectroscopic techniques for real-time monitoring will provide invaluable insights into the synthesis of this compound derivatives.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying homogeneous catalytic reactions under actual reaction conditions, including elevated temperatures and pressures. researchgate.net This technique allows for the direct observation of reactive intermediates and the elucidation of reaction pathways that would be impossible to study using traditional ex-situ methods. researchgate.net Time-resolved kinetic NMR experiments, combining rapid mixing with continuous flow and single-scan spectroscopic imaging, can provide high-quality kinetic data for off-equilibrium reactions. chemtube3d.com
Operando Fourier-Transform Infrared (FTIR) spectroscopy can provide real-time information about the chemical transformations occurring during a reaction. Modern FT-IR spectrometers with fast scan capabilities can monitor rapid chemical reactions, offering insights into the kinetics and mechanisms of product formation and reactant consumption. acs.org Coupling FTIR with techniques like stopped-flow allows for the study of very fast reactions. acs.org
Mass spectrometry (MS) , particularly when coupled with techniques like liquid chromatography (LC-MS/MS), is essential for identifying and quantifying reactants, intermediates, and products in complex reaction mixtures. urjc.esresearchgate.net It can be used to monitor reaction progress and to characterize transient species, providing crucial data for mechanistic studies. researchgate.net The application of these advanced spectroscopic techniques will enable a more profound understanding of the chemical processes involved in the synthesis and modification of this compound.
Synergistic Approaches Combining Computational Design with Experimental Validation
The integration of computational modeling with experimental synthesis and testing has become a cornerstone of modern drug discovery and materials science. This synergistic approach can significantly accelerate the design-make-test-analyze cycle for developing novel this compound analogs with desired properties.
Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools for predicting the binding affinity and interaction modes of small molecules with biological targets. acs.orgnih.gov These methods can be used to design novel uracil derivatives with enhanced inhibitory potential against specific enzymes or receptors. acs.orgnih.gov For example, computational studies have been successfully used to design uracil derivatives as HIV-1 capsid protein inhibitors, with the in vitro results correlating well with the in silico predictions. acs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By developing robust QSAR models, it is possible to predict the activity of newly designed analogs before their synthesis, thereby prioritizing the most promising candidates. nih.govnih.gov
The data generated from these computational studies can guide the experimental validation phase, which involves the synthesis of the designed compounds and their evaluation in relevant biological assays. mdpi.com The experimental results, in turn, provide feedback to refine and improve the computational models, creating a powerful iterative loop for lead optimization. researchgate.net This integrated approach will be crucial for the rational design and development of this compound analogs with tailored biological activities.
| Computational Technique | Application in this compound Research |
| Molecular Docking | Predicting binding modes and affinities to biological targets |
| Molecular Dynamics | Simulating the dynamic behavior of ligand-target complexes |
| QSAR | Predicting biological activity based on chemical structure |
Exploration of New Bio-Conjugation Strategies for Targeted Delivery Systems
The therapeutic potential of many promising compounds is often limited by poor bioavailability, lack of target specificity, and off-target toxicity. Bio-conjugation strategies offer a powerful approach to overcome these limitations by linking the active molecule to a targeting moiety or a carrier that can deliver it specifically to the desired site of action.
One promising strategy involves the conjugation of this compound to cell-penetrating peptides (CPPs) . CPPs are short peptides that can facilitate the cellular uptake of various molecular cargo, including small molecules and nucleic acids. researchgate.net By attaching a CPP, the intracellular delivery of this compound analogs could be significantly enhanced.
Another approach is the development of prodrugs . The tert-butyl ester group in this compound could potentially be hydrolyzed in vivo to the corresponding carboxylic acid, which could then be conjugated to a targeting ligand through a cleavable linker. This would create a prodrug that is inactive until it reaches the target tissue, where the linker is cleaved to release the active compound. Uracil-based prodrugs have been widely explored, particularly in cancer therapy. urjc.estongji.edu.cn
Click chemistry has emerged as a highly efficient and versatile tool for bioconjugation. mdpi.comnih.govacs.org Reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) are bioorthogonal, meaning they can be carried out in complex biological environments without interfering with native biochemical processes. nih.gov This would allow for the precise and stable attachment of this compound to a variety of targeting molecules, including antibodies, aptamers, and nanoparticles. acs.orgmdpi.com
| Conjugation Strategy | Potential Benefit for this compound |
| Peptide Conjugation | Enhanced cellular uptake and targeted delivery |
| Prodrug Approach | Improved therapeutic index and reduced off-target effects |
| Click Chemistry | Efficient and specific attachment to targeting moieties |
Investigation of Emerging Applications in Nanotechnology and Functional Materials
The unique structural features of the uracil moiety, including its ability to form hydrogen bonds and coordinate with metal ions, make it an attractive building block for the development of novel nanomaterials and functional materials.
Uracil-functionalized nanoparticles have shown promise in various biomedical applications. For instance, modifying chitosan (B1678972) hydrogels with bis-uracil derivatives and zinc oxide nanoparticles has been shown to boost their antimicrobial activity. mdpi.com The incorporation of this compound onto nanoparticle surfaces could impart specific recognition capabilities or enhance their therapeutic efficacy.
The self-assembly properties of uracil derivatives can be harnessed to create well-defined nanostructures . nih.gov The hydrogen bonding capabilities of the uracil ring can drive the formation of supramolecular assemblies, which could find applications in areas such as drug delivery and nanoelectronics.
Uracil and its derivatives can also be used as organic linkers in the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) . urjc.estongji.edu.cnrsc.org These porous materials have potential applications in gas storage, catalysis, and sensing. A COF decorated with uracil groups has demonstrated selective recognition of adenine (B156593) in water, highlighting the potential for creating materials with specific molecular recognition properties. urjc.esrsc.org Furthermore, uracil derivatives have been investigated as antioxidants for functional materials like natural rubber. researchgate.net
| Application Area | Potential Role of this compound |
| Nanoparticles | Surface functionalization for targeting or enhanced bioactivity |
| Self-Assembled Nanostructures | Building block for supramolecular architectures |
| MOFs and COFs | Organic linker for creating porous materials with specific functionalities |
| Functional Polymers | Additive to enhance properties such as antioxidant activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl uracil-1-ylacetate, and what critical steps ensure high yield and purity?
- Methodological Answer : this compound is typically synthesized via carbamate-protection strategies. A common approach involves coupling uracil derivatives with tert-butyl acetates using nucleophilic substitution (SN1/SN2) or esterification reactions. For example, tert-butyl carbamate intermediates (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate) are formed under anhydrous conditions, followed by deprotection and purification via column chromatography . Reaction optimization, such as controlling temperature (e.g., 0–25°C) and using catalysts like DMAP, improves yield. Purity is confirmed by TLC and HPLC .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Structural confirmation requires multinuclear NMR (¹H, ¹³C) to identify tert-butyl protons (δ ~1.2–1.4 ppm) and ester carbonyl signals (δ ~170 ppm). Mass spectrometry (ESI-TOF) validates molecular weight, while elemental analysis confirms C/H/N ratios. For crystalline derivatives, X-ray diffraction provides conformational clarity. Experimental protocols must align with journal guidelines, emphasizing reproducibility and detailed spectral data in supporting information .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent decomposition. Use explosion-proof equipment in well-ventilated areas, and avoid sparks or open flames. PPE includes nitrile gloves, safety goggles, and lab coats. In case of skin contact, wash immediately with soap and water; for spills, neutralize with inert absorbents like vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
